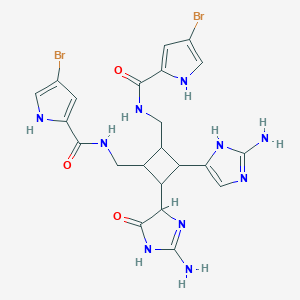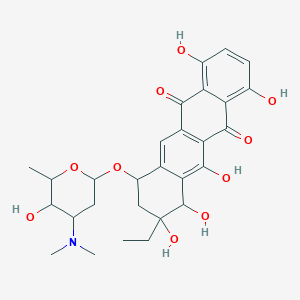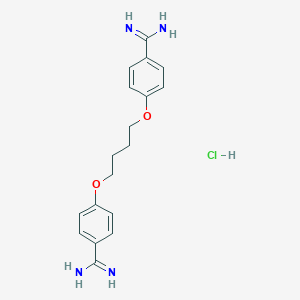![molecular formula C13H18N2O7 B221180 [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate CAS No. 113203-27-3](/img/structure/B221180.png)
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate is not fully understood. However, it is believed to function by interfering with the normal processes of DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate can induce DNA damage and cell death in various types of cancer cells. Furthermore, it has been shown to have limited toxicity in normal cells, making it a potentially promising anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate in lab experiments is its specificity for DNA synthesis and repair enzymes. This allows for targeted studies on the mechanisms of DNA synthesis and repair. However, one of the limitations of using [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate is its potential toxicity in certain cell types, which may limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for the study of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate. One potential direction is the further investigation of its potential as an anticancer agent, including the development of more targeted delivery methods. Additionally, studies on the mechanisms of DNA synthesis and repair may provide insights into the development of new therapies for various diseases. Finally, the development of new synthesis methods may lead to the production of more efficient and cost-effective compounds for scientific research.
Métodos De Síntesis
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate can be synthesized through a multi-step process involving the reaction of various reagents. One of the most common methods involves the reaction of 5-methyl-2,4-dioxypyrimidine-1-yl methanol with tert-butyl dimethylsilyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide and the subsequent reaction with acetic anhydride.
Aplicaciones Científicas De Investigación
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications include its use as a substrate for enzymes involved in DNA synthesis, as a potential anticancer agent, and as a tool for studying the mechanisms of DNA repair.
Propiedades
Número CAS |
113203-27-3 |
|---|---|
Fórmula molecular |
C13H18N2O7 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H18N2O7/c1-7-5-15(13(18)14-12(7)17)11-4-9(21-8(2)16)10(22-11)6-20-19-3/h5,9-11H,4,6H2,1-3H3,(H,14,17,18)/t9-,10+,11+/m0/s1 |
Clave InChI |
GEPZYEHBJZJNEL-HBNTYKKESA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COOC)OC(=O)C |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COOC)OC(=O)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COOC)OC(=O)C |
Sinónimos |
3'-O-acetyl-2'-deoxy-5-methoxymethyluridine MMAcdUrd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)







![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)